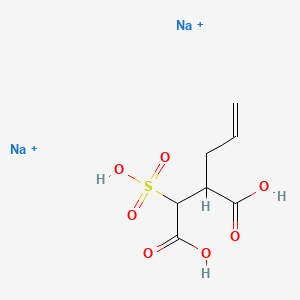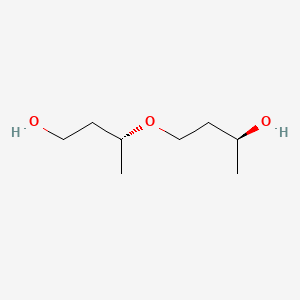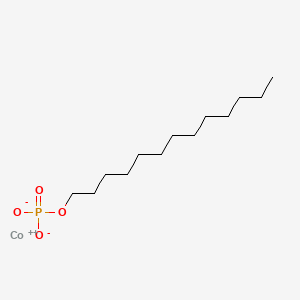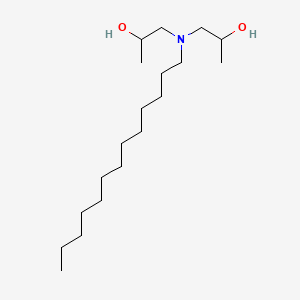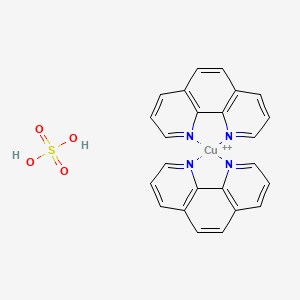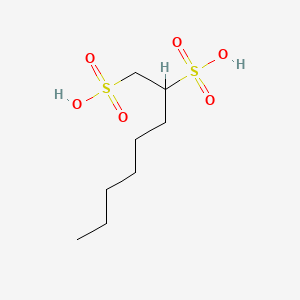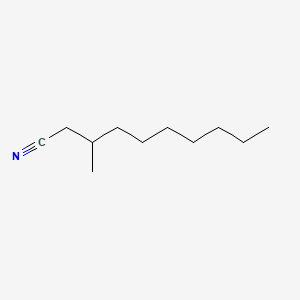
3-Methyldecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyldecanenitrile is an organic compound with the molecular formula C11H21N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyldecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyldecanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids or bases, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Applications De Recherche Scientifique
3-Methyldecanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of nitrile chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Methyldecanenitrile involves its interaction with various molecular targets and pathways. As a nitrile, it can participate in nucleophilic addition reactions, where the cyano group acts as an electrophile. This property is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
3-Methyldecanenitrile can be compared with other nitriles such as:
- 3-Ethyldecanenitrile
- 3-Methylundecanenitrile
- 3-Methylheptanenitrile
Uniqueness: this compound is unique due to its specific carbon chain length and branching, which influence its physical and chemical properties. This makes it suitable for specific applications where other nitriles may not be as effective .
Propriétés
Numéro CAS |
85351-05-9 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
3-methyldecanenitrile |
InChI |
InChI=1S/C11H21N/c1-3-4-5-6-7-8-11(2)9-10-12/h11H,3-9H2,1-2H3 |
Clé InChI |
MIKYASNSDCJESJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





